Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
Description
Structural Classification and Nomenclature
Ethyl triazolo[4,3-a]pyridine-7-carboxylate belongs to the broad classification of triazolopyridines, which are heterocyclic chemical compounds featuring a triazole ring fused to a pyridine ring. The systematic nomenclature of this compound reflects its complex structural architecture, where the bracketed numbers indicate the specific positions of nitrogen atoms within the triazole ring, while the designation [4,3-a] describes the fusion pattern between the triazole and pyridine moieties. The compound's International Union of Pure and Applied Chemistry name, ethyl triazolo[4,3-a]pyridine-7-carboxylate, precisely defines the location of the ethyl ester functionality at position 7 of the fused ring system.
The molecular structure exhibits a planar configuration with minimal deviation from planarity, as evidenced by root mean square deviations as low as 0.0068 Ångströms in closely related derivatives. This planarity contributes to the compound's stability and influences its intermolecular interactions, particularly in crystalline forms. The canonical Simplified Molecular Input Line Entry System representation, CCOC(=O)C1=CC2=NN=CN2C=C1, provides a linear notation that captures the complete connectivity pattern of the molecule. The International Chemical Identifier key, MWPWHNUODSDIBR-UHFFFAOYSA-N, serves as a unique digital fingerprint for database searches and chemical informatics applications.
Table 1: Molecular Properties of Ethyl triazolo[4,3-a]pyridine-7-carboxylate
Historical Context and Discovery
The historical development of triazolopyridine chemistry traces back to the early 1960s, when this class of fused bicyclic heterocyclic ring systems first gained scientific attention. The foundational work in triazolopyridine synthesis emerged from efforts to create novel heterocyclic compounds with potential pharmaceutical applications, particularly focusing on compounds that could serve as active ingredients in antihypertensive, bronchodilatory, antiinflammatory, and analgesic agents. The specific discovery and characterization of ethyl triazolo[4,3-a]pyridine-7-carboxylate represents a more recent advancement in this field, with its first database entry appearing in 2015 according to PubChem records.
The synthesis of triazolopyridine derivatives initially relied on conventional cyclization methods involving 2-hydrazinylpyridines and various condensation agents including formic acid, orthoesters, and hypervalent iodine reagents. However, the development of more sophisticated synthetic approaches, particularly those involving acetylene species, marked a significant evolution in the field. The recognition that chloroethynylphosphonates could undergo selective 5-exo-dig cyclization with 2-hydrazinylpyridines opened new pathways for accessing phosphonylated triazolopyridine derivatives, contributing to the broader understanding of triazolopyridine chemistry.
The pharmaceutical relevance of triazolopyridine compounds became evident through the development of clinically significant drugs such as trazodone, a triazolopyridine derivative that serves as a serotonin receptor antagonist and reuptake inhibitor. Other important pharmaceutical compounds containing triazolopyridine ring systems include filgotinib, tucatinib, and enarodustat, demonstrating the versatility and therapeutic potential of this structural class. Additionally, the utility of triazolopyridine derivatives extends beyond pharmaceutical applications to include their use as reagents in organic chemistry, exemplified by compounds such as Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium, 1-Hydroxy-7-azabenzotriazole, and Phosphonium Azolate Oxime Phosphine.
Academic Significance in Heterocyclic Chemistry
The academic significance of ethyl triazolo[4,3-a]pyridine-7-carboxylate within heterocyclic chemistry stems from its representation of key structural principles that govern the behavior of fused nitrogen-containing ring systems. The compound serves as an exemplary model for understanding the electronic interactions between electron-deficient triazole rings and electron-rich pyridine systems, providing insights into the factors that influence reactivity patterns in heterocyclic chemistry. Research investigations have demonstrated that the specific arrangement of nitrogen atoms within the triazole ring significantly affects the electronic distribution throughout the fused system, influencing both chemical reactivity and potential biological activities.
The compound's utility as a synthetic intermediate has been particularly valuable in advancing methodologies for constructing complex heterocyclic architectures. Studies have shown that triazolopyridine carboxylates can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, enabling the formation of diverse derivatives with enhanced biological activities. The presence of the carboxylate ester functionality provides additional opportunities for chemical modification, allowing researchers to explore structure-activity relationships and optimize pharmacological properties.
Table 2: Research Applications and Synthetic Methodologies
The compound has contributed significantly to the understanding of Dimroth rearrangement phenomena in heterocyclic systems, particularly when electron-withdrawing groups are present in the pyridine ring. This rearrangement involves the migration of substituents within the triazole ring system and has implications for the design of synthetic strategies and the prediction of reaction outcomes. Research has shown that the presence of nitro groups in related compounds can facilitate Dimroth-type rearrangements, leading to the formation of alternative regioisomers with distinct properties.
The academic impact of this compound extends to its role in advancing synthetic methodologies for accessing triazolopyridine derivatives through innovative approaches. Recent developments in continuous flow synthesis and green chemistry applications have positioned ethyl triazolo[4,3-a]pyridine-7-carboxylate as a model compound for exploring sustainable synthetic processes. These methodologies emphasize the use of environmentally friendly solvents, catalyst recovery and reuse, and improved atom economy, reflecting the growing emphasis on sustainable chemistry practices in heterocyclic synthesis.
Properties
IUPAC Name |
ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-4-12-6-10-11-8(12)5-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPWHNUODSDIBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NN=CN2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in high yields of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of commercially available and inexpensive reagents further enhances the feasibility of this method for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazolopyridine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives of triazolo[4,3-a]pyridine compounds. For instance, a study synthesized a series of [1,2,4]triazolo[4,3-a]pyrazine derivatives that exhibited strong inhibitory activities against c-Met and VEGFR-2 kinases. Among these, compound 17l demonstrated significant antiproliferative effects against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values of 0.98 µM, 1.05 µM, and 1.28 µM respectively . The mechanism involves the induction of apoptosis and cell cycle arrest in the G0/G1 phase.
Pesticidal Properties
Triazole derivatives have been investigated for their potential use as agrochemicals. Some studies indicate that triazolo[4,3-a]pyridine compounds may exhibit fungicidal activity against various plant pathogens. The specific mechanisms by which these compounds exert their effects on fungal cells include the inhibition of ergosterol biosynthesis, which is vital for fungal cell membrane integrity.
Synthesis of Novel Materials
The unique chemical structure of Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate allows for its incorporation into polymeric materials or as a ligand in metal-organic frameworks (MOFs). These materials can be tailored for specific applications such as catalysis or gas storage due to the compound's ability to coordinate with metal ions.
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an inhibitor of certain kinases, such as JAK1 and JAK2, which play crucial roles in cell signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including cell proliferation and apoptosis .
Comparison with Similar Compounds
Structural Variations
The table below summarizes critical structural differences between Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate and its analogs:
| Compound Name | Annulation Position | Substituents | Molecular Weight (g/mol) | Hydrogenation State |
|---|---|---|---|---|
| This compound (CAS 1416241-62-7) | [4,3-a] | Ethyl ester at 7-position | 191.18 | Fully aromatic |
| Ethyl 8-(2,4-dichlorophenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate | [1,5-a] | 6-methyl, 8-(2,4-dichlorophenyl), ethyl ester at 7-position | 354.21 | Fully aromatic |
| Methyl 3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate (CAS 1610060-60-0) | [4,3-a] | 3-bromo, methyl ester at 7-position | 260.09 | Partially hydrogenated |
| Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1871041-43-8) | [1,5-a] (pyrimidine core) | 5,7-dimethyl, ethyl ester at 6-position | 249.47 | Fully aromatic |
| Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-β]pyridine-3-carboxylate | [1,5-β] | 2-benzylsulfanyl, 7-(2-chlorophenyl), 5-methyl, ethyl ester at 3-position | 455.94 | Partially hydrogenated |
Key Observations :
- Annulation Position : The [4,3-a] fusion in the target compound vs. [1,5-a] or [1,5-β] in analogs alters ring geometry and electronic properties, influencing reactivity and binding interactions .
- Substituents : Halogenated aryl groups (e.g., 2,4-dichlorophenyl) enhance lipophilicity and bioactivity, as seen in antifungal derivatives . Bromine or sulfanyl groups may improve metabolic stability .
- Hydrogenation : Partial saturation (e.g., 4,7-dihydro derivatives) increases conformational flexibility and solubility .
Insights :
Physical and Crystallographic Properties
- Crystal Packing : Ethyl 8-(2,4-dichlorophenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate forms zigzag chains via weak C–H⋯O interactions, with dihedral angles of 55.6° (carboxylate) and 72.6° (aryl group) relative to the triazolo-pyridine plane .
- Solubility : Hydrogenated derivatives (e.g., CAS 1610060-60-0) exhibit improved solubility in polar solvents due to reduced aromaticity .
Biological Activity
Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), synthesis, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to a class of compounds known as triazolopyridines. Its molecular formula is C10H10N4O2, and it features a triazole ring fused with a pyridine moiety. The presence of the carboxylate group is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolopyridine derivatives. For instance, SAR studies have shown that modifications on the triazolo and pyridine rings can enhance the inhibitory activity against various cancer cell lines. This compound demonstrated promising results in inhibiting Polo-like kinase 1 (Plk1), an important target in cancer therapy. The IC50 value for this compound was reported at approximately 110 nM, indicating its potency against Plk1 .
Antimicrobial Activity
In addition to its anticancer properties, this compound has exhibited antimicrobial effects. A study indicated that derivatives of this compound showed selective activity against Chlamydia species and other pathogens. The compound's mechanism appears to involve interference with bacterial cell functions without significant toxicity to host cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural modifications. Key findings from SAR studies include:
- Substituents on the Triazole Ring : Variations in substituents on the triazole ring affect binding affinity to target proteins.
- Pyridine Modifications : Alterations in the pyridine moiety can enhance selectivity and potency against specific biological targets.
Table 1 summarizes the IC50 values of various derivatives and their corresponding activities:
| Compound | Target | IC50 (nM) | Activity Type |
|---|---|---|---|
| This compound | Plk1 | 110 | Anticancer |
| 6-Methyl derivative | Chlamydia | 64 | Antimicrobial |
| Phenyl-substituted variant | N. meningitidis | 16 | Antimicrobial |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
- Formation of the Triazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Pyridine Fusion : Cyclization reactions that incorporate pyridine derivatives into the triazole framework.
- Carboxylation : Introduction of the carboxylic acid moiety through esterification reactions.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- In Vitro Studies : Cell line assays demonstrated significant inhibition of cell proliferation in cancer models when treated with this compound.
- In Vivo Models : Animal studies are ongoing to assess the pharmacokinetics and therapeutic windows for this compound in cancer treatment.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
